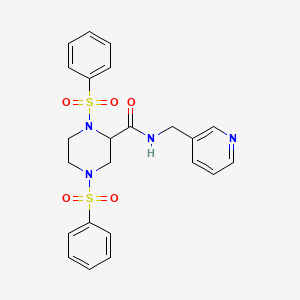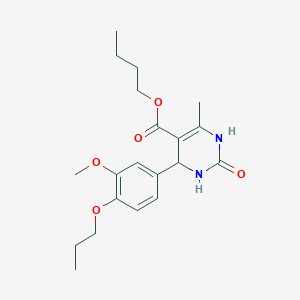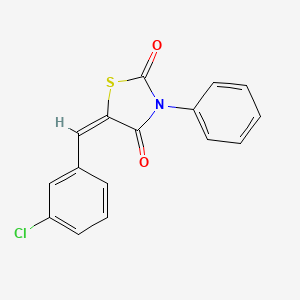
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPIP is a potent inhibitor of the enzyme protein kinase R (PKR), which is involved in the regulation of the immune response and cellular stress pathways.
Mecanismo De Acción
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is a potent inhibitor of PKR, which is a key regulator of the immune response and cellular stress pathways. PKR is activated in response to viral infection and cellular stress, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) and the inhibition of protein synthesis. This compound binds to the kinase domain of PKR, preventing its activation and subsequent phosphorylation of eIF2α. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has several advantages for lab experiments, including its potent inhibitory activity against PKR, its broad-spectrum antiviral activity, and its potential use in the treatment of cancer and neurodegenerative diseases. However, this compound also has some limitations, including its relatively low yield and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide. One potential direction is to investigate its use in combination with other antiviral drugs for the treatment of viral infections. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Furthermore, the development of more efficient synthesis methods for this compound could increase its yield and make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide involves the reaction of 1,4-diaminopiperazine with 3-pyridinecarboxaldehyde, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The yield of this compound is reported to be around 50%.
Aplicaciones Científicas De Investigación
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c28-23(25-17-19-8-7-13-24-16-19)22-18-26(33(29,30)20-9-3-1-4-10-20)14-15-27(22)34(31,32)21-11-5-2-6-12-21/h1-13,16,22H,14-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJFVWIOGZDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)


![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)
![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)
![N-(4-ethoxyphenyl)-2-fluoro-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B5200587.png)

![N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)

